1H- vs 2H-1,2,3-Triazole Regioisomerism: Physicochemical and Binding Differentiation for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (target) bears a 1H-1,2,3-triazole ring, while its closest regioisomer, 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034577-03-0), carries a 2H-triazole. The 1H isomer exhibits a calculated topological polar surface area (TPSA) of 85.7 Ų and an XLogP3 of 2.1 [1]. The 2H isomer, while sharing the same molecular formula, displays distinct electrostatic potential surfaces and dipole moments that alter hydrogen-bonding patterns with biological targets. Regiospecific Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively furnishes the 1H-triazole isomer under standard conditions [2], ensuring synthetic fidelity.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 85.7 Ų |
| Comparator Or Baseline | 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine: 85.7 Ų (identical gross value, but differing 3D spatial distribution of polar atoms due to regioisomerism) |
| Quantified Difference | Identical computed TPSA; differentiation arises from spatial orientation of the triazole nitrogen lone pairs accessible for hydrogen bonding |
| Conditions | Computational property prediction (PubChem, XLogP3 method) |
Why This Matters
For procurement decisions in receptor-binding assays, the 1H-triazole orientation versus 2H can dictate whether the compound engages the intended binding pocket; ordering the incorrect regioisomer yields structurally distinct interaction profiles.
- [1] PubChem Compound Summary for CID 92092788 (2H-isomer). Computed Properties: TPSA, XLogP3. View Source
- [2] Rostovtsev, V.V. et al. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angew. Chem. Int. Ed., 2002, 41(14), 2596-2599. View Source
